molecular formula C28H24N2O2 B420419 4-METHYL-N-[2'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE

4-METHYL-N-[2'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE

Cat. No.: B420419
M. Wt: 420.5g/mol
InChI Key: UWJZIBFKQRZLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide is a complex organic compound with a molecular formula of C28H24N2O2. This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide linkages. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and amination reactions. The process begins with the acylation of a biphenyl compound, followed by nitration to introduce nitro groups. These nitro groups are then reduced to amines, which are subsequently acylated to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its multiple aromatic rings and amide linkages contribute to its stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C28H24N2O2

Molecular Weight

420.5g/mol

IUPAC Name

4-methyl-N-[2-[2-[(4-methylbenzoyl)amino]phenyl]phenyl]benzamide

InChI

InChI=1S/C28H24N2O2/c1-19-11-15-21(16-12-19)27(31)29-25-9-5-3-7-23(25)24-8-4-6-10-26(24)30-28(32)22-17-13-20(2)14-18-22/h3-18H,1-2H3,(H,29,31)(H,30,32)

InChI Key

UWJZIBFKQRZLIN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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